molecular formula C13H16O3 B12290255 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)-

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)-

Cat. No.: B12290255
M. Wt: 220.26 g/mol
InChI Key: RVALDTQCCVGPIC-WEVVVXLNSA-N
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Description

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is an organic compound with the molecular formula C13H16O3 It is a derivative of pentenoic acid, characterized by the presence of a phenylmethoxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- typically involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The phenylmethoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenoic acid, methyl ester, (2E)-: Lacks the phenylmethoxy group, making it less complex.

    2-Pentenoic acid, 5-(phenylmethoxy)-, ethyl ester, (2E)-: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl (E)-5-phenylmethoxypent-2-enoate

InChI

InChI=1S/C13H16O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/b9-5+

InChI Key

RVALDTQCCVGPIC-WEVVVXLNSA-N

Isomeric SMILES

COC(=O)/C=C/CCOCC1=CC=CC=C1

Canonical SMILES

COC(=O)C=CCCOCC1=CC=CC=C1

Origin of Product

United States

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